

4-Fluorobenzamide: A Comprehensive Technical Guide for Researchers

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CAS Number: 824-75-9

This technical guide provides an in-depth overview of **4-Fluorobenzamide**, a versatile building block in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Core Properties of 4-Fluorobenzamide

4-Fluorobenzamide is a white to off-white crystalline powder. Its chemical structure consists of a benzamide core with a fluorine atom substituted at the para position of the benzene ring. This fluorine substitution imparts unique physicochemical properties that are highly valuable in the design of bioactive molecules.

Physicochemical and Pharmacokinetic Data

The key properties of **4-Fluorobenzamide** are summarized in the table below, providing a ready reference for experimental design and computational modeling.



Property	Value	Reference
CAS Number	824-75-9	[1]
Molecular Formula	C7H6FNO	[1]
Molecular Weight	139.13 g/mol	[1]
Melting Point	154-157 °C	
Boiling Point	253.1 ± 23.0 °C at 760 mmHg	_
Density	1.2099 g/cm³ (estimate)	
Appearance	White to light beige powder	_
Solubility	Information not readily available	_
рКа	15.93 ± 0.50 (Predicted)	_

Synthesis of 4-Fluorobenzamide: Experimental Protocols

Two primary and reliable methods for the synthesis of **4-Fluorobenzamide** are detailed below. These protocols are based on established chemical transformations and are suitable for laboratory-scale preparation.

Protocol 1: Synthesis from 4-Fluorobenzoyl Chloride

This method involves the amination of 4-fluorobenzoyl chloride. It is a straightforward and efficient route for producing **4-Fluorobenzamide**.

Materials:

- 4-Fluorobenzoyl chloride
- Aqueous ammonia (concentrated)
- Dichloromethane (DCM) or other suitable organic solvent



- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve 4-fluorobenzoyl chloride (1.0 equivalent) in an appropriate organic solvent such as dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add concentrated aqueous ammonia (a slight excess) to the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude **4-Fluorobenzamide**.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.

Protocol 2: Synthesis from 4-Fluorobenzoic Acid

This protocol involves the conversion of 4-fluorobenzoic acid to its acid chloride, followed by amination.

Materials:



- 4-Fluorobenzoic acid
- Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
- Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
- Anhydrous dichloromethane (DCM) or other suitable inert solvent
- Ammonia gas or a solution of ammonia in an organic solvent

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-fluorobenzoic acid (1.0 equivalent) in anhydrous dichloromethane.
- · Add a catalytic amount of anhydrous DMF.
- Slowly add thionyl chloride (1.1-1.5 equivalents) or oxalyl chloride to the suspension at room temperature.
- Stir the mixture at room temperature or gently reflux until the reaction is complete (cessation of gas evolution and dissolution of the solid).
- Remove the excess thionyl chloride or oxalyl chloride and the solvent under reduced pressure to obtain the crude 4-fluorobenzoyl chloride.
- Dissolve the crude acid chloride in an anhydrous inert solvent like dichloromethane.
- Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent until the reaction is complete.
- Work-up the reaction mixture as described in Protocol 1 to isolate and purify the 4-Fluorobenzamide.

Applications in Drug Discovery and Development

4-Fluorobenzamide is a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds. The presence of the fluorine atom can enhance



metabolic stability, binding affinity, and bioavailability of the final drug molecule.

Role as a Precursor for Enzyme Inhibitors

4-Fluorobenzamide serves as a key building block for the development of various enzyme inhibitors, which are critical in treating numerous diseases.

- Poly(ADP-ribose) Polymerase (PARP) Inhibitors: These inhibitors are at the forefront of
 cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms.[2] 4Fluorobenzamide is a common moiety in the chemical structures of several PARP
 inhibitors.
- Cholinesterase Inhibitors: Derivatives of 4-fluorobenzamide have been synthesized and
 evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes
 implicated in the progression of Alzheimer's disease.[3][4]
- Cyclooxygenase-2 (COX-2) Inhibitors: Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.
 Fluorobenzamide has been incorporated into novel COX-2 inhibitors.

The general synthetic workflow for utilizing **4-Fluorobenzamide** in the development of these inhibitors is depicted below.



4-Fluorobenzamide Chemical Modification / Derivatization Intermediate Compound Coupling with Target-Specific Moiety Final Enzyme Inhibitor (e.g., PARP, Cholinesterase, COX-2)

General Synthetic Workflow for Enzyme Inhibitors

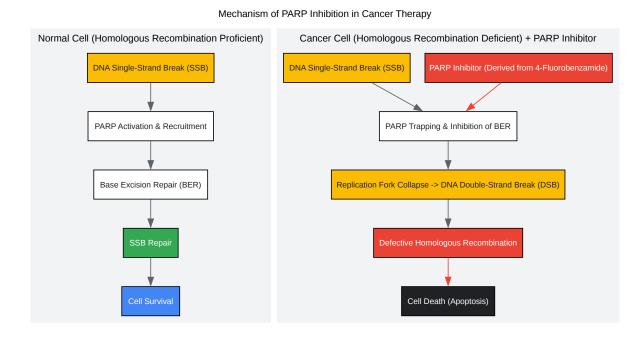
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Caption: General workflow for synthesizing enzyme inhibitors from **4-Fluorobenzamide**.

Mechanism of Action: PARP Inhibition in DNA Repair

One of the most significant applications of **4-Fluorobenzamide**-derived compounds is in the field of oncology as PARP inhibitors. These inhibitors exploit the concept of synthetic lethality in cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations. The following diagram illustrates the role of PARP in DNA single-strand break repair and how its inhibition leads to cell death in cancer cells with homologous recombination deficiency.





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Caption: Role of PARP inhibitors in inducing synthetic lethality in cancer cells.

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